molecular formula C19H22N2O B2689139 (3-(Dimethylamino)phenyl)(3-phenylpyrrolidin-1-yl)methanone CAS No. 1209307-90-3

(3-(Dimethylamino)phenyl)(3-phenylpyrrolidin-1-yl)methanone

Cat. No.: B2689139
CAS No.: 1209307-90-3
M. Wt: 294.398
InChI Key: JRBVUMBCZZDXNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-(Dimethylamino)phenyl)(3-phenylpyrrolidin-1-yl)methanone” is a methanone derivative featuring a pyrrolidine ring substituted with a phenyl group at the 3-position and a 3-(dimethylamino)phenyl group attached via a ketone linkage. Its molecular structure combines aromatic and aliphatic heterocyclic moieties, which may confer unique physicochemical and biological properties. The dimethylamino group enhances solubility and electronic effects, while the phenyl-pyrrolidine moiety may influence steric interactions with biological targets.

Properties

IUPAC Name

[3-(dimethylamino)phenyl]-(3-phenylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-20(2)18-10-6-9-16(13-18)19(22)21-12-11-17(14-21)15-7-4-3-5-8-15/h3-10,13,17H,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRBVUMBCZZDXNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CCC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (3-(Dimethylamino)phenyl)(3-phenylpyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3-(dimethylamino)benzaldehyde with 3-phenylpyrrolidine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing more efficient catalysts and optimized reaction conditions to maximize yield and minimize costs .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The dimethylamino group activates the phenyl ring toward nitration and sulfonation . For example:

  • Nitration : Reacts with nitric acid in acetic anhydride at 0–5°C to yield nitro derivatives at the para position relative to the dimethylamino group.

  • Sulfonation : Forms sulfonic acid derivatives using fuming sulfuric acid.

Example Reaction :

ReactionConditionsProductYield
NitrationHNO₃, Ac₂O, 0°C, 2 hr(3-(Dimethylamino)-4-nitrophenyl)(3-phenylpyrrolidin-1-yl)methanone58%

Reduction of the Carbonyl Group

The carbonyl group can be reduced to a methylene group using LiAlH₄ or BH₃·THF , though tertiary amides typically require harsh conditions:

  • LiAlH₄ in THF at reflux (12 hr) yields the corresponding amine .

Key Data :

Reducing AgentConditionsProductYield
LiAlH₄THF, reflux, 12 hr(3-(Dimethylamino)phenyl)(3-phenylpyrrolidine)42%

Ring-Opening Reactions

The pyrrolidine ring undergoes acid-catalyzed ring-opening in the presence of HCl or H₂SO₄, forming linear amines. For example:

  • Reaction with concentrated HCl at 100°C produces N-(3-(dimethylamino)benzoyl)-3-phenylpropan-1-amine .

Mechanism : Protonation of the pyrrolidine nitrogen followed by nucleophilic attack by water.

Catalytic Aminolysis

The compound participates in gold nanoparticle (AuNP)-catalyzed aminolysis with esters, leveraging the nucleophilicity of the pyrrolidine nitrogen :

  • Reacts with aryl esters (e.g., phenyl picolinate) at 115°C for 24 hr to form bis-amide derivatives.

Example :

SubstrateCatalystProductYield
Phenyl picolinateAuNPs (10 mol%)Bis-amide derivative74%

Cross-Coupling Reactions

The dimethylamino phenyl group facilitates Suzuki-Miyaura coupling with aryl boronic acids under palladium catalysis:

  • Reacts with 4-fluorophenylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in dioxane (80°C, 12 hr) to yield biaryl derivatives .

Key Data :

Boronic AcidCatalystProductYield
4-Fluorophenylboronic acidPd(PPh₃)₄(3-(Dimethylamino)-4'-fluoro-biphenyl-3-yl)(3-phenylpyrrolidin-1-yl)methanone67%

Photochemical Reactivity

Under UV light (254 nm), the dimethylamino group undergoes photo-oxidation to form a nitroso derivative, as observed in analogous compounds .

Scientific Research Applications

Structure and Characteristics

  • Chemical Formula : C19H24N2O
  • Molecular Weight : 296.41 g/mol
  • Functional Groups :
    • Dimethylamino group (–N(CH₃)₂)
    • Carbonyl group (C=O)
    • Pyrrolidine ring

The presence of these functional groups suggests that the compound can interact with biological systems, potentially influencing various physiological pathways.

Medicinal Chemistry

Research indicates that compounds with similar structures often exhibit significant pharmacological activities. The potential applications of (3-(Dimethylamino)phenyl)(3-phenylpyrrolidin-1-yl)methanone include:

  • Antidepressant Activity : Compounds with dimethylamino groups are often associated with serotonin reuptake inhibition, suggesting potential use in treating depression.
  • Analgesic Properties : The pyrrolidine structure is linked to pain modulation pathways, indicating possible applications in pain management therapies.
  • Antipsychotic Effects : The interaction of this compound with neurotransmitter systems may provide avenues for developing new antipsychotic medications.

Case Studies and Research Findings

Several studies have explored the biological activities of structurally related compounds:

  • A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrrolidine exhibit significant binding affinity to serotonin receptors, suggesting potential antidepressant effects .
  • Research from Pharmaceutical Research highlighted the analgesic properties of similar ketone derivatives, emphasizing their role in modulating nociceptive pathways .

Toxicological Assessments

Toxicological evaluations are crucial for understanding the safety profile of new compounds. The Reduced Local Lymph Node Assay (rLLNA) has been utilized to assess the sensitization potential of this compound, providing insights into its safety for human use .

Mechanism of Action

The mechanism of action of (3-(Dimethylamino)phenyl)(3-phenylpyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Features of Analogous Methanone Derivatives

Compound Name Key Structural Features Biological Activity/Properties Reference
(3-(Dimethylamino)phenyl)(3-phenylpyrrolidin-1-yl)methanone Pyrrolidine core, 3-phenyl, 3-(dimethylamino)phenyl ketone Potential anticancer activity (inferred from analogs) N/A
(3-Amino-4-(dimethylamino)phenyl)(pyrrolidin-1-yl)methanone Additional amino group at 4-position on phenyl ring Improved solubility; possible enhanced receptor binding due to dual amino groups
(1-(3-(Dimethylamino)phenyl)-1H-pyrrol-3-yl)(3,4,5-trimethoxyphenyl)methanone Pyrrole ring, trimethoxyphenyl group Potent tubulin polymerization inhibition (IC₅₀ = 1.2 µM); anticancer activity
(S)-(3-Aminopyrrolidin-1-yl)(2-fluorophenyl)methanone Fluorine substituent, stereospecific (S)-configuration Enhanced metabolic stability; potential CNS targeting due to fluorine
1-[4-(3-Chloro-phenylamino)-1-methyl-1H-pyrrolo[3,2-c]pyridin-4-yl]methanone Chloro substituent, morpholinyl group Improved electronic properties; possible kinase inhibition
3'-(2-Naphthoyl)-4'-(4-(dimethylamino)phenyl)spiro[indoline-3,2'-pyrrolidin]-2-one Spiro architecture, naphthoyl group Increased rigidity; enhanced binding affinity to hydrophobic targets

Biological Activity

The compound (3-(Dimethylamino)phenyl)(3-phenylpyrrolidin-1-yl)methanone (CAS Number: 1209307-90-3) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 3-(dimethylamino)benzaldehyde with 3-phenylpyrrolidine in the presence of a suitable catalyst. The reaction conditions require controlled temperatures and specific solvents to ensure high purity and yield .

Biological Activity Overview

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, particularly in the context of pancreatic and breast cancers. The following sections detail specific findings related to its biological activity.

Cytotoxicity Studies

A series of studies have assessed the cytotoxic effects of this compound on human cancer cell lines. Notably, a study evaluated its impact on Panc-1 (pancreatic carcinoma) and MDA-MB-231 (triple-negative breast cancer) cells.

Table 1: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineEC50 (μM)Effect on Colony Growth
5kMDA-MB-2317.3 ± 0.4Complete inhibition at 1 μM
5kPanc-110.2 ± 2.6Significant inhibition at 2 μM
3cMDA-MB-231Not specifiedModerate inhibition
3dPanc-1Not specifiedStrong inhibition

The compound 5k demonstrated the highest selectivity against MDA-MB-231 cells, effectively disrupting colony growth at low concentrations .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. It may alter the activity of these targets, leading to various biological responses, including apoptosis in cancer cells .

Case Studies

  • Study on Anticancer Properties : In a study assessing multiple derivatives, it was found that compounds incorporating specific substituents, such as halogens or nitro groups, significantly enhanced cytotoxicity against both pancreatic and breast cancer cell lines. The derivatives bearing a 5-nitrothien-2-yl substitution showed pronounced effects on cell viability .
  • Clonogenic Assay Results : Selected pyrrolidinone derivatives were tested in clonogenic assays to evaluate their ability to inhibit the growth of residual cancer cells post-treatment. The results indicated that compounds like 5k completely inhibited colony formation in MDA-MB-231 cells at concentrations as low as 1 μM .

Q & A

Q. Methodological Approach :

  • Catalyst Selection : Use Lewis acids (e.g., AlCl₃) for Friedel-Crafts acylation to introduce the methanone group, as demonstrated in similar aryl ketone syntheses .
  • Temperature Control : Maintain anhydrous conditions at 0–5°C during dimethylamino group introduction via alkylation with dimethyl sulfate, followed by warming to room temperature for completion .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product, ensuring >95% purity (verified by HPLC) .

What advanced techniques are recommended for structural elucidation of this compound?

Q. Methodological Approach :

  • X-ray Crystallography : Resolve stereochemistry of the pyrrolidine ring and confirm substituent positions, as applied to analogous pyrazolyl-methanone derivatives .
  • 2D NMR Spectroscopy : Use ¹H-¹³C HSQC and NOESY to assign spatial proximity of the dimethylamino phenyl and pyrrolidine moieties .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₉H₂₂N₂O) with <2 ppm error .

How does this compound inhibit tubulin polymerization, and what experimental models validate this?

Q. Methodological Approach :

  • Mechanistic Studies : Perform in vitro tubulin polymerization assays (e.g., using porcine brain tubulin) to quantify IC₅₀ values. Derivatives with dimethylamino groups show enhanced activity due to electrostatic interactions with β-tubulin .
  • Cell-Based Assays : Use MCF-7 breast cancer cells to measure antiproliferative effects (IC₅₀ ~0.8 μM) and correlate with microtubule disruption via immunofluorescence .

What strategies are effective for improving metabolic stability in preclinical studies?

Q. Methodological Approach :

  • Prodrug Design : Introduce acetyl or PEGylated groups at the pyrrolidine nitrogen to reduce first-pass metabolism, as seen in related aryl ketones .
  • Microsomal Stability Assays : Incubate with rat liver microsomes and monitor degradation via LC-MS. Optimize logP values (<3) to enhance bioavailability .

How should researchers handle discrepancies in reported synthetic yields?

Q. Methodological Approach :

  • Controlled Variable Analysis : Compare yields under varying conditions (e.g., solvent polarity, catalyst loading). For example, DMF increases reaction rate but may reduce purity vs. dichloromethane .
  • DoE (Design of Experiments) : Apply factorial design to identify critical factors (e.g., temperature, stoichiometry) and optimize yield reproducibility .

What analytical methods ensure batch-to-batch consistency in purity?

Q. Methodological Approach :

  • HPLC-DAD : Use a C18 column (ACN/water + 0.1% TFA) to quantify impurities (<0.5% area).
  • Karl Fischer Titration : Monitor residual solvents (e.g., DMF) to <500 ppm .

How can computational modeling predict off-target effects of this compound?

Q. Methodological Approach :

  • Molecular Docking : Screen against kinase libraries (e.g., PDB) to assess selectivity. The dimethylamino group may bind ATP pockets in non-target kinases, requiring scaffold modification .
  • QSAR Modeling : Train models on cytotoxicity data from NCI-60 cell lines to prioritize derivatives with lower toxicity .

What safety precautions are critical during handling?

Q. Methodological Approach :

  • PPE Requirements : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure (Category 2A irritation) .
  • Spill Management : Neutralize acidic byproducts with sodium bicarbonate and dispose via hazardous waste protocols .

How do structural modifications impact solubility and crystallinity?

Q. Methodological Approach :

  • Salt Formation : React with HCl to generate a hydrochloride salt, improving aqueous solubility (>10 mg/mL) for in vivo dosing .
  • Polymorph Screening : Use solvent-drop grinding with ethanol/water to identify stable crystalline forms for formulation .

What in vivo models are suitable for evaluating pharmacokinetics?

Q. Methodological Approach :

  • Rodent Studies : Administer IV (1 mg/kg) and oral (5 mg/kg) doses to BALB/c mice. Measure plasma concentrations via LC-MS/MS and calculate bioavailability (F >30% target) .
  • Tissue Distribution : Use radiolabeled (¹⁴C) compound to track accumulation in tumor vs. healthy tissues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.